molecular formula C13H12N2O2S B6389254 2-Amino-5-(2-methylthiophenyl)nicotinic acid CAS No. 1261991-59-6

2-Amino-5-(2-methylthiophenyl)nicotinic acid

Cat. No.: B6389254
CAS No.: 1261991-59-6
M. Wt: 260.31 g/mol
InChI Key: PIQVZPLTWDQOKU-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methylthiophenyl)nicotinic acid is a heterocyclic compound that contains both a thiophene and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates when the aryl group in the arylazo moiety is substituted with an electron-withdrawing group like chlorine, bromine, or nitro .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methylthiophenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group.

Scientific Research Applications

2-Amino-5-(2-methylthiophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylthiophenyl)nicotinic acid is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-methylthiophenyl)nicotinic acid is unique due to the presence of both a thiophene and a nicotinic acid moiety, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

2-amino-5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(14)15-7-8/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVZPLTWDQOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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